N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a dimethylamino propyl group, trimethoxy groups, and a benzo[d]thiazolyl moiety, making it a molecule of interest for various biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(dimethylamino)propylamine to yield the benzamide derivative.
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Introduction of the Benzo[d]thiazolyl Group: : The benzo[d]thiazolyl moiety is introduced through a coupling reaction. This involves the reaction of the benzamide derivative with 4-methylbenzo[d]thiazol-2-amine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazolyl moiety, potentially yielding amine derivatives.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions would result in various substituted aromatic compounds.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
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Medicinal Chemistry: : It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
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Biological Studies: : The compound is used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
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Pharmacology: : It serves as a lead compound in pharmacological studies aimed at understanding its effects on various biological pathways and its potential side effects.
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Industrial Applications: : In the chemical industry, it may be used as an intermediate in the synthesis of more complex molecules or as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-3,4,
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S.ClH/c1-15-9-7-10-19-20(15)24-23(31-19)26(12-8-11-25(2)3)22(27)16-13-17(28-4)21(30-6)18(14-16)29-5;/h7,9-10,13-14H,8,11-12H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISGTMLPHUMPBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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